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molecular formula C11H14O2 B7823110 Methyl isoeugenol

Methyl isoeugenol

Cat. No. B7823110
M. Wt: 178.23 g/mol
InChI Key: NNWHUJCUHAELCL-UHFFFAOYSA-N
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Patent
US05387718

Procedure details

15 mol of eugenol was charged into a pressure reactor, along with 0.2 mol of 1,8-diazabicyclo[5.4.0]-7-undecene and 16 mol of dimethyl carbonate. The reactor was sealed and was heated to 150° C. After 2 hr, complete conversion of the eugenol was shown to have occurred. After the distillation, 13 mol of eugenol methyl ether and 1 mol of isoeugenol methyl ether were obtained, corresponding to a yield of 86%, based on the starting amount of eugenol.
Quantity
15 mol
Type
reactant
Reaction Step One
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
16 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
13 mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1(OC)C(=CC=C(C=1)CC=C)O.C1CCN2C(=NCCC2)CC1.C(=O)(OC)OC.[CH3:30][O:31][C:32]1[C:33]([O:41][CH3:42])=[CH:34][C:35]([CH2:38][CH:39]=[CH2:40])=[CH:36][CH:37]=1>>[CH3:30][O:31][C:32]1[C:33]([O:41][CH3:42])=[CH:34][C:35]([CH:38]=[CH:39][CH3:40])=[CH:36][CH:37]=1

Inputs

Step One
Name
Quantity
15 mol
Type
reactant
Smiles
C=1(C(O)=CC=C(CC=C)C1)OC
Name
Quantity
0.2 mol
Type
reactant
Smiles
C1CCC2=NCCCN2CC1
Name
Quantity
16 mol
Type
reactant
Smiles
C(OC)(OC)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1(C(O)=CC=C(CC=C)C1)OC
Step Three
Name
Quantity
13 mol
Type
reactant
Smiles
COC=1C(=CC(=CC1)CC=C)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reactor was sealed

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC=1C(=CC(=CC1)C=CC)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1 mol
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 7.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05387718

Procedure details

15 mol of eugenol was charged into a pressure reactor, along with 0.2 mol of 1,8-diazabicyclo[5.4.0]-7-undecene and 16 mol of dimethyl carbonate. The reactor was sealed and was heated to 150° C. After 2 hr, complete conversion of the eugenol was shown to have occurred. After the distillation, 13 mol of eugenol methyl ether and 1 mol of isoeugenol methyl ether were obtained, corresponding to a yield of 86%, based on the starting amount of eugenol.
Quantity
15 mol
Type
reactant
Reaction Step One
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
16 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
13 mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1(OC)C(=CC=C(C=1)CC=C)O.C1CCN2C(=NCCC2)CC1.C(=O)(OC)OC.[CH3:30][O:31][C:32]1[C:33]([O:41][CH3:42])=[CH:34][C:35]([CH2:38][CH:39]=[CH2:40])=[CH:36][CH:37]=1>>[CH3:30][O:31][C:32]1[C:33]([O:41][CH3:42])=[CH:34][C:35]([CH:38]=[CH:39][CH3:40])=[CH:36][CH:37]=1

Inputs

Step One
Name
Quantity
15 mol
Type
reactant
Smiles
C=1(C(O)=CC=C(CC=C)C1)OC
Name
Quantity
0.2 mol
Type
reactant
Smiles
C1CCC2=NCCCN2CC1
Name
Quantity
16 mol
Type
reactant
Smiles
C(OC)(OC)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1(C(O)=CC=C(CC=C)C1)OC
Step Three
Name
Quantity
13 mol
Type
reactant
Smiles
COC=1C(=CC(=CC1)CC=C)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reactor was sealed

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC=1C(=CC(=CC1)C=CC)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1 mol
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 7.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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